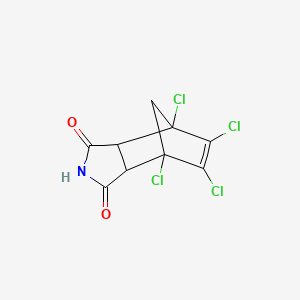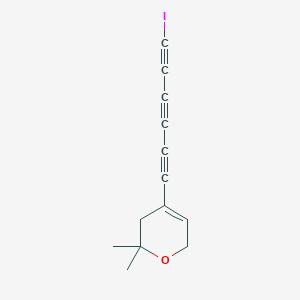
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran is a synthetic organic compound characterized by its unique structure, which includes an iodo-substituted hexa-triyne chain and a dihydropyran ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexa-triyne chain: This can be achieved through coupling reactions such as the Glaser coupling or Sonogashira coupling, using appropriate alkynes and halides.
Introduction of the iodine atom: This step may involve halogenation reactions, where iodine is introduced to the hexa-triyne chain.
Cyclization to form the dihydropyran ring: This can be done through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- 4-(6-Chlorohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
Uniqueness
The uniqueness of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo and chloro analogs.
Properties
CAS No. |
116485-31-5 |
|---|---|
Molecular Formula |
C13H11IO |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
4-(6-iodohexa-1,3,5-triynyl)-6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C13H11IO/c1-13(2)11-12(8-10-15-13)7-5-3-4-6-9-14/h8H,10-11H2,1-2H3 |
InChI Key |
HGRMAEGHWDYLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CCO1)C#CC#CC#CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


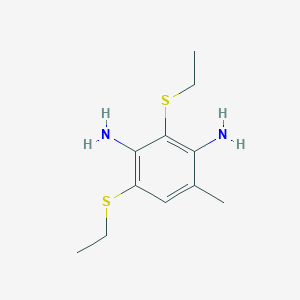
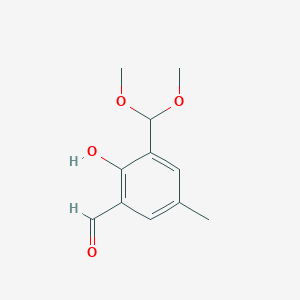
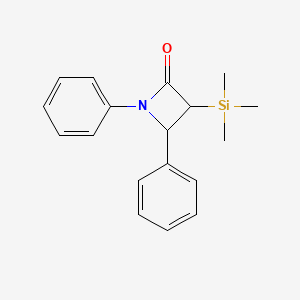
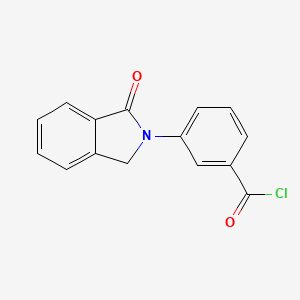

![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
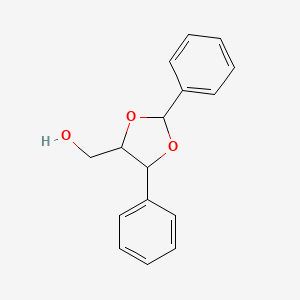
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)

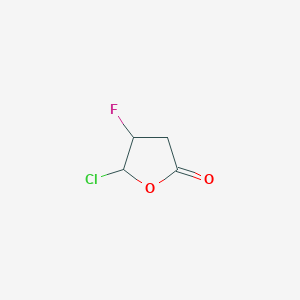
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
